
5-Bromo-4,4,5,5-tetrafluoropentanoic acid
Descripción general
Descripción
5-Bromo-4,4,5,5-tetrafluoropentanoic acid is a fluorinated organic compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated compounds and their synthesis, which can provide insights into the properties and potential synthesis routes for the compound . Fluorinated compounds, such as those mentioned in the papers, are often of interest due to their unique physical and chemical properties and their utility in various applications, including pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in the research community. Paper describes the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes to produce 2-aryl-3,3,3-trifluoropropanoic acids, which are structurally similar to 5-Bromo-4,4,5,5-tetrafluoropentanoic acid. This method efficiently incorporates carbon dioxide into the compound, yielding products that can be used to synthesize trifluorinated non-steroidal anti-inflammatory drugs. Paper outlines a synthesis method for trifluorinated amino acids, which involves bromination and amination steps, suggesting a possible pathway that could be adapted for the synthesis of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their reactivity and properties. While the papers do not directly analyze the structure of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, they do provide information on similar compounds. For instance, the synthesis of (\alpha)-fluoro-(\alpha)-(trifluoromethyl)-(\beta)-amino esters in paper involves chiral imines and fluorinated propanoates, indicating that the presence of fluorine atoms can significantly influence the stereochemistry and reactivity of these molecules.
Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds are diverse. Paper discusses the use of 2-bromo-3,3,3-trifluoropropene in photocatalytic reactions to generate gem-difluoro vinyl radicals, which undergo further radical cyclization. This showcases the reactivity of bromo- and fluoro-substituted compounds under photocatalytic conditions, which could be relevant for reactions involving 5-Bromo-4,4,5,5-tetrafluoropentanoic acid.
Physical and Chemical Properties Analysis
Fluorinated compounds are known for their unique physical and chemical properties, such as increased stability and lipophilicity, which can be advantageous in pharmaceutical applications. The papers provided do not directly discuss the properties of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, but the synthesis and reactions of structurally related compounds suggest that it would likely share some of these characteristics. For example, the trifluorinated compounds synthesized in papers and would be expected to have altered acidity and metabolic stability compared to their non-fluorinated counterparts.
Aplicaciones Científicas De Investigación
X-ray Crystallography and Supramolecular Systems
- 5-Bromo-isophthalic acid, related to 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, has been studied in its interactions with the trinuclear arene-ruthenium cluster cation [H3Ru3(C6H6)(C6Me6)2(O)]+ in the solid state. This research demonstrates how such acids can form hydrogen-bonded supramolecular systems, valuable for understanding molecular interactions in crystallography and materials science (Therrien, Vieille-Petit, & Süss-Fink, 2005).
Spectroscopic Studies
- Spectroscopic studies (FT-IR and FT-Raman) of 5-bromo-salicylic acid, a compound similar to 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, provide insights into the structures and vibrations of such molecules. These studies are crucial for understanding the molecular characteristics and behavior of these acids (Karabacak & Kurt, 2009).
Organic Synthesis and Bromination Methods
- Research on regioselective nuclear bromination methods, relevant to the synthesis of brominated compounds like 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, highlights their significance in organic synthesis. These methods are important for producing pharmaceuticals, flame retardants, agrochemicals, and other specialized chemicals (Ganguly, De, & Dutta, 2005).
Nanotechnology and Self-Assembly
- The study of 5-bromo-2-hexadecyloxy-benzoic acid, a structurally related compound, in different solvents at the liquid-solid interface showcases the potential of such molecules in nanotechnology. Their ability to form two-dimensional self-assembled nanostructures through halogen and hydrogen bonds is significant for material science and nanotechnology applications (Wu et al., 2017).
Quantum Chemistry and Theoretical Studies
- Theoretical studies on 5-bromo-salicylic acid, utilizing quantum chemical calculations and methods like DFT, contribute to a deeper understanding of the vibrational modes and molecular structures of these types of compounds. This knowledge is valuable in the field of computational chemistry and molecular modeling (Karabacak & Kurt, 2009).
Molecular Interaction and DNA Studies
- The interaction of similar bromo-trifluoromethyl compounds with DNA has been studied, providing insights into their potential biological activities and interactions with genetic materials. Such studies are critical for understanding the biological implications and applications of these compounds (Vural & Kara, 2017).
Safety And Hazards
5-Bromo-4,4,5,5-tetrafluoropentanoic acid is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information provided by Sigma-Aldrich includes the precautionary statements P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes . The compound is also classified as a combustible solid (Storage Class Code 11) .
Direcciones Futuras
As for future directions, it’s important to handle this compound with care to avoid personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . The compound should be used in a well-ventilated area . To avoid a violent reaction, the compound should always be added to water and never the other way around . Smoking, naked lights, or ignition sources should be avoided .
Propiedades
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF4O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIFPRVLJLLMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371317 | |
| Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
CAS RN |
234443-22-2 | |
| Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234443-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



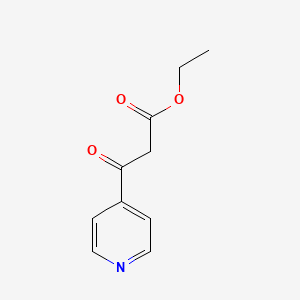
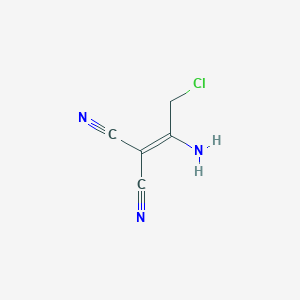

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
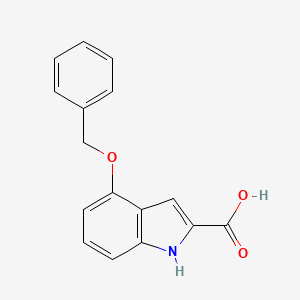
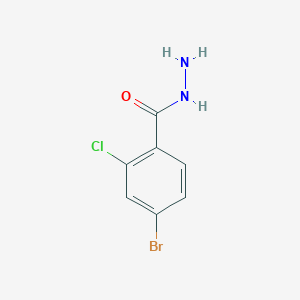
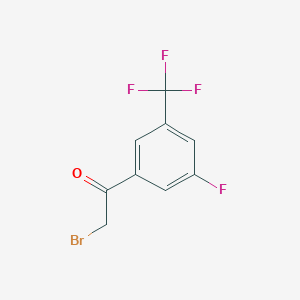




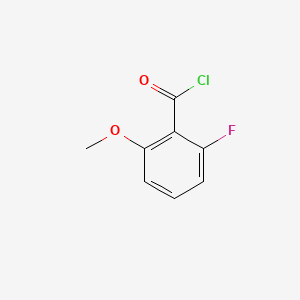
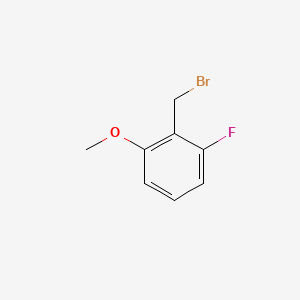
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)